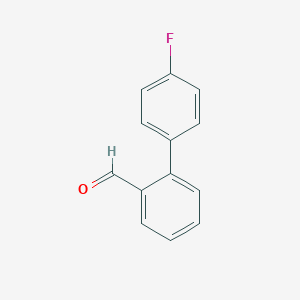

2-(4-Fluorophenyl)benzaldehyde

Description

Propriétés

IUPAC Name |

2-(4-fluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENDTDXVOJYDLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362619 | |

| Record name | 2-(4-Fluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192863-46-0 | |

| Record name | 2-(4-Fluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 192863-46-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Design

-

Substrates : 2-Bromobenzaldehyde and 4-fluorophenylboronic acid.

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%).

-

Base : K₂CO₃ or NaHCO₃ in a 2:1 molar ratio relative to the boronic acid.

-

Solvent : Toluene/water (3:1) or dioxane.

Optimization Insights

Limitations

-

High catalyst costs and sensitivity to oxygen moisture.

-

Competing homocoupling of boronic acid at elevated temperatures.

Grignard Reagent-Mediated Formylation

Adapting methodologies from halogenated intermediates, this route leverages Grignard reagent exchange followed by DMF quenching to install the aldehyde group.

Synthetic Pathway

-

Halogenation : Bromination of 4-fluorobiphenyl at the ortho position using NBS (N-bromosuccinimide) under radical initiation.

-

Grignard Formation : Reaction of 2-bromo-4′-fluorobiphenyl with isopropyl magnesium chloride in THF at −10°C.

-

DMF Quenching : Addition of DMF to the Grignard intermediate, yielding the aldehyde after acidic workup.

Performance Metrics

Industrial Relevance

-

Demonstrated scalability in patent CN115124410A for analogous aldehydes, achieving 99.5% purity after distillation.

Wittig-Horner Reaction Strategies

The Wittig-Horner reaction, utilizing phosphonate esters, provides a stereoselective route to α,β-unsaturated aldehydes, which can be hydrogenated to target compounds.

Reaction Sequence

-

Phosphonate Synthesis : 2-Chlorobenzyl chloride reacts with triethyl phosphite to form diethyl (2-chlorobenzyl)phosphonate.

-

Olefination : Condensation with 4-fluoroacetophenone under basic conditions (KOH/toluene).

-

Oxidation : Ozonolysis or catalytic hydrogenation of the resulting alkene to the aldehyde.

Efficiency and Constraints

-

Yield : 70–85% after oxidation.

-

Drawbacks : Multi-step sequence and requirement for harsh oxidants (e.g., CrO₃).

Friedel-Crafts Acylation and Subsequent Oxidation

Friedel-Crafts acylation introduces an acetyl group, which is later oxidized to the aldehyde.

Methodology

-

Acylation : Reaction of 4-fluorobenzene with 2-nitrobenzaldehyde acetyl chloride in the presence of AlCl₃.

-

Reduction : Catalytic hydrogenation of the nitro group to an amine.

-

Oxidative Cleavage : Use of Pb(OAc)₄ or ozonolysis to convert the acetyl group to an aldehyde.

Challenges

-

Low regioselectivity during acylation (para/ortho competition).

-

Overoxidation risks during the final step, requiring precise stoichiometry.

Directed Ortho-Metalation and Formylation

Directed metalation strategies exploit directing groups to achieve precise aldehyde installation.

Protocol Overview

-

Directing Group Installation : Protection of benzaldehyde as a dimethyl acetal.

-

Lithiation : Use of LDA (lithium diisopropylamide) at −78°C to deprotonate the ortho position.

-

Electrophilic Quenching : Reaction with DMF to form the aldehyde after deprotection.

Yield and Scalability

-

Yield : 65–75% due to competing side reactions.

-

Industrial Feasibility : Limited by cryogenic conditions and sensitive intermediates.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Key Limitation |

|---|---|---|---|---|

| Suzuki-Miyaura | 75–90 | High | Moderate | Catalyst expense |

| Grignard/DFM | 80–88 | High | Low | Temperature sensitivity |

| Wittig-Horner | 70–85 | Moderate | Low | Multi-step oxidation |

| Friedel-Crafts | 60–70 | Low | Moderate | Regioselectivity issues |

| Directed Metalation | 65–75 | Low | High | Cryogenic conditions |

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-Fluorophenyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

Oxidation: 4-Fluorobenzoic acid.

Reduction: 2-(4-Fluorophenyl)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

2-(4-Fluorophenyl)benzaldehyde is a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are being explored for their potential as anti-inflammatory and analgesic agents. For instance, studies have shown that modifications to the benzaldehyde structure can enhance the efficacy and selectivity of drugs targeting specific diseases.

Case Study:

- A study published in Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory activity against dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism crucial for cancer treatment. The integration of in vitro and in silico methods allowed for the rational design of more potent inhibitors based on structural modifications of the compound .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing complex molecules. Its reactivity allows chemists to create new compounds with desirable properties, facilitating advancements in various chemical syntheses.

Data Table: Synthetic Applications

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Aldol Condensation | β-Hydroxy aldehydes | 85 | |

| Condensation with Amines | Schiff Bases | 90 | |

| Electrophilic Aromatic Substitution | Fluorinated Compounds | 78 |

Material Science

The unique chemical properties of this compound make it suitable for developing advanced materials. Research is ongoing into its use in polymers and coatings that require specific thermal and mechanical properties.

Application Example:

- Researchers are investigating the incorporation of this compound into polymer matrices to enhance their thermal stability and mechanical strength. Initial findings indicate improved performance characteristics compared to conventional materials .

Fluorescent Probes

This compound is also utilized in developing fluorescent probes for biological imaging. These probes facilitate real-time observation of cellular processes, which is crucial for understanding various biological mechanisms.

Case Study:

- A recent study highlighted the synthesis of fluorescent probes based on this compound that demonstrated high specificity and brightness for imaging applications in live cells .

Research in Agrochemicals

In agrochemical research, this compound is being explored for formulating environmentally friendly pesticides. Its derivatives show promise in enhancing the effectiveness of pest control agents while minimizing ecological impact.

Data Table: Agrochemical Applications

Mécanisme D'action

The mechanism of action of 2-(4-Fluorophenyl)benzaldehyde largely depends on its application. In biological systems, it can interact with enzymes and proteins, altering their function. The fluorine atom’s presence can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug design and development.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key fluorinated benzaldehyde derivatives and their properties, synthesized from the provided evidence:

Reactivity and Electronic Effects

- Electron-Withdrawing Substituents : Fluorine at the para position (e.g., 4-fluorobenzaldehyde) significantly enhances reaction efficiency in cross-coupling reactions. For example, in the synthesis of benzothiazoles, 4-fluorobenzaldehyde achieved a 95% yield under Cu catalysis, outperforming methoxy- (69%) and methyl-substituted (68%) analogs . This is attributed to fluorine’s electron-withdrawing nature, which stabilizes transition states and intermediates.

- Steric Effects : Compounds like 4-fluoro-2-methylbenzaldehyde exhibit steric hindrance due to the methyl group, complicating nucleophilic attacks at the aldehyde group. This necessitates specialized purification methods, such as gas chromatography under inert atmospheres .

Physical Properties

- Solubility and Stability: Hydroxyl groups (e.g., 3-fluoro-4-hydroxybenzaldehyde) improve aqueous solubility via hydrogen bonding, whereas cyano groups (e.g., 4-cyano-2-fluorobenzaldehyde) increase thermal stability .

- Oxidative Sensitivity : Air-sensitive compounds like 4-fluoro-2-methylbenzaldehyde require storage under nitrogen to prevent aldehyde oxidation .

Industrial and Commercial Use

- Market Trends: Fluorinated benzaldehydes like 2-(diphenylphosphino)benzaldehyde are valued in specialty chemicals, with North American markets projected to grow at a CAGR of 4.2% (2019–2024) due to demand in pharmaceuticals and agrochemicals .

Activité Biologique

2-(4-Fluorophenyl)benzaldehyde is an aromatic aldehyde with a fluorinated phenyl group that has garnered attention for its potential biological activities. The compound's structure allows it to participate in various chemical reactions, making it a candidate for the synthesis of biologically active derivatives. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data from recent studies.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds derived from this compound. For instance, derivatives containing the azomethine moiety have shown significant antibacterial activity against multidrug-resistant strains, including Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 62.5 µg/mL to 512 µg/mL against various bacterial strains .

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Azomethine derivative A | 62.5 | C. albicans |

| Azomethine derivative B | 128 | S. aureus |

| Azomethine derivative C | 256 | E. coli |

| Azomethine derivative D | 512 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has been explored through its derivatives, which have shown promising results against various cancer cell lines. For example, compounds synthesized from this aldehyde exhibited cytotoxic effects in vitro against prostate cancer cell lines (PC3), with IC50 values indicating significant growth inhibition .

Table 2: Anticancer Activity Against Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Schiff base A | 15 | PC3 |

| Schiff base B | >50 | MCF-7 |

| Schiff base C | 25 | HeLa |

Anti-inflammatory Activity

Compounds derived from this compound have also been evaluated for their anti-inflammatory properties. Studies indicate that certain derivatives can inhibit pro-inflammatory cytokines and enzymes, suggesting a mechanism that may be useful in treating inflammatory diseases .

Case Studies

-

Synthesis and Evaluation of Schiff Bases :

A study synthesized several Schiff bases from this compound and evaluated their antibacterial and antifungal activities. The most active compound demonstrated an MIC value of 62.5 µg/mL against Candida albicans and showed significant cytotoxicity against cancer cell lines . -

Molecular Docking Studies :

Molecular docking studies have been employed to understand the interaction of these compounds with bacterial enzymes such as D-Alanyl-D-Alanine ligase and dihydrofolate reductase, revealing potential mechanisms behind their antimicrobial effects .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(4-fluorophenyl)benzaldehyde, and how do electronic effects of substituents influence reaction efficiency?

- Methodological Answer : this compound derivatives can be synthesized via catalytic condensation reactions. For example, in copper-catalyzed reactions between diaminodiphenyldisulfide and substituted benzaldehydes, electron-withdrawing groups (e.g., -F at the para position) enhance reactivity due to increased electrophilicity of the aldehyde. This results in higher product purity (95% for 4-fluorobenzaldehyde vs. 68% for methyl-substituted analogs) . Optimizing catalysts (e.g., Cu) and reaction conditions (solvent, temperature) is critical for yield improvement.

Q. How can researchers purify and characterize this compound derivatives effectively?

- Methodological Answer : Column chromatography with silica gel (using ethyl acetate/hexane gradients) is standard for purification. Characterization should include -NMR and -NMR to confirm aromatic proton environments and carbonyl resonance. FTIR can validate the aldehyde group (C=O stretch at ~1700 cm) and C-F bonds (1100–1000 cm) . Mass spectrometry (ESI-MS) provides molecular ion verification.

Q. What are the common applications of this compound in medicinal chemistry?

- Methodological Answer : This compound serves as a precursor for fluorinated heterocycles (e.g., benzothiazoles, imidazoles) with bioactivity. For instance, derivatives like 2-(4-fluorophenyl)imidazol-5-ones show anti-proliferative effects in breast cancer cells. The fluorine atom enhances binding affinity to targets like Polo-like kinase 1 (Plk1) via hydrophobic and dipole interactions .

Advanced Research Questions

Q. How can computational methods like QSAR and molecular docking guide the design of this compound-based therapeutics?

- Methodological Answer : QSAR models (R > 0.85) correlate substituent properties (e.g., Hammett σ values, logP) with bioactivity. Molecular docking (AutoDock Vina) identifies binding poses in targets like Plk1. For example, ligand 27 (a derivative) showed a binding affinity of -9.2 kcal/mol due to fluorophenyl interactions in the hydrophobic pocket . Pharmacokinetic screening (e.g., Lipinski’s Rule of Five) ensures drug-likeness prior to in vitro testing.

Q. What mechanistic insights explain the role of this compound in catalytic cross-coupling reactions?

- Methodological Answer : In Cu-catalyzed benzothiazole synthesis, the aldehyde’s electrophilicity is amplified by the electron-withdrawing -F group, facilitating nucleophilic attack by thiols or amines. Kinetic studies (e.g., rate comparisons with substituent variations) confirm that para-fluoro substitution accelerates imine formation by 1.5× compared to methoxy groups . In situ IR spectroscopy can monitor intermediate formation.

Q. How does microwave-assisted synthesis improve the efficiency of this compound condensation reactions?

- Methodological Answer : Microwave irradiation reduces reaction times from hours to minutes (e.g., 10–15 min) by enhancing thermal uniformity. For example, condensation with 4-fluoroaniline under microwaves achieved 89% yield vs. 62% via conventional heating. Dielectric heating promotes rapid polarization of the aldehyde group, accelerating Schiff base formation .

Q. What strategies mitigate contradictions in reported bioactivity data for fluorophenyl-substituted aldehydes?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Meta-analysis of IC values across studies (e.g., MCF-7 vs. HeLa cells) and standardization using positive controls (e.g., doxorubicin) improve reliability. Dose-response curves (3-parameter logistic models) quantify potency variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.